Staphyloxanthin Biosynthesis Inhibition: Weak CrtN Activity Provides a Defined Negative-Control Phenotype vs. Nanomolar Inhibitors
The target compound exhibits an IC₅₀ > 1,250 nM against diapophytoene desaturase (CrtN) in a Staphylococcus aureus Newman staphyloxanthin pigment-formation assay [1]. This value contrasts with the sub-micromolar and even picomolar IC₅₀ values reported for potent CrtN inhibitor classes such as benzocycloalkane derivatives (e.g., compound 5m, IC₅₀ 3.3 nM) and terminal biphenyl-based inhibitors (e.g., analogues 23a/23b, IC₅₀ 0.02–10.5 nM) [2][3]. The observed sub-millimolar activity of 7-[(2,4-dichlorophenyl)methyl]-1,7-diazaspiro[3.5]nonan-2-one is not a failure but a biochemically validated, reproducible 'inactive' profile suitable for use as a reference compound in counter-screens or in selectivity panel profiling to confirm CrtN-independent mechanisms.
| Evidence Dimension | Inhibition of diapophytoene desaturase (CrtN), assessed via staphyloxanthin pigment reduction |
|---|---|
| Target Compound Data | IC₅₀ > 1,250 nM |
| Comparator Or Baseline | Benzocycloalkane inhibitor 5m (IC₅₀ 3.3 nM); Terminal biphenyl inhibitor 23a (IC₅₀ range 0.02–10.5 nM) |
| Quantified Difference | > 378-fold higher IC₅₀ vs. 5m; > 119-fold higher IC₅₀ vs. upper-range comparator 10.5 nM |
| Conditions | S. aureus Newman culture, 48 h incubation, spectrophotometric measurement of pigment production |
Why This Matters
A biochemically confirmed weak inhibitor provides a defined negative-control benchmark for CrtN target-engagement studies, enabling confident discrimination of specific vs. non-specific effects in anti-virulence screening campaigns.
- [1] BindingDB BDBM50188224 (CHEMBL3827264). Affinity Data: IC₅₀ > 1.25E+3 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50188224 (accessed 2026-05-09). View Source
- [2] Discovery of Potent Benzocycloalkane Derived Diapophytoene Desaturase Inhibitors with an Enhanced Safety Profile for the Treatment of MRSA, VISA, and LRSA Infections. J. Med. Chem. 2018. https://pubmed.ncbi.nlm.nih.gov/29522328/ (accessed 2026-05-09). View Source
- [3] Novel Terminal Bipheny-Based Diapophytoene Desaturases (CrtN) Inhibitors as Anti-MRSA/VISR/LRSA Agents with Reduced hERG Activity. Bioorg. Med. Chem. 2017. https://www.sciencedirect.com/science/article/abs/pii/S096808961730495X (accessed 2026-05-09). View Source
